2-(2-N-Boc-aminoethyl) pyridine
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Overview
Description
2-(2-N-Boc-aminoethyl) pyridine is an organic compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring attached to an ethylcarbamic acid moiety, which is further esterified with a tert-butyl group
Scientific Research Applications
2-(2-N-Boc-aminoethyl) pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-N-Boc-aminoethyl) pyridine typically involves the reaction of 2-(pyridin-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
[ \text{2-(Pyridin-2-yl)ethanol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-(2-N-Boc-aminoethyl) pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
- 2-(Pyridin-2-yl)ethylcarbamic acid methyl ester
- 2-(Pyridin-2-yl)ethylcarbamic acid ethyl ester
- 2-(Pyridin-2-yl)ethylcarbamic acid isopropyl ester
Comparison:
- Structural Differences: The primary difference lies in the esterifying group (tert-butyl, methyl, ethyl, isopropyl), which can influence the compound’s solubility, stability, and reactivity.
- Unique Properties: The tert-butyl ester is more sterically hindered, which can affect its reactivity in certain chemical reactions. It also tends to be more stable compared to its methyl and ethyl counterparts.
Properties
IUPAC Name |
tert-butyl N-(2-pyridin-2-ylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h4-6,8H,7,9H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZBAKFWDAGSGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621750 |
Source
|
Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143185-43-7 |
Source
|
Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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